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Compound of Interest

Compound Name:
5-Bromo-4-

hydroxynicotinaldehyde

Cat. No.: B2963512 Get Quote

An In-Depth Technical Guide to 5-Bromo-4-hydroxynicotinaldehyde: Molecular Structure,

Synthesis, and Applications in Drug Discovery

Executive Summary
5-Bromo-4-hydroxynicotinaldehyde is a highly functionalized heterocyclic compound of

significant interest to the scientific community, particularly in the fields of medicinal chemistry

and drug discovery. Its pyridine core is a prevalent scaffold in numerous pharmacologically

active molecules. The strategic placement of three distinct functional groups—a reactive

aldehyde, a nucleophilic hydroxyl group, and a versatile bromine atom—makes it an invaluable

building block for synthesizing complex molecular architectures. This guide provides a

comprehensive technical overview of its molecular structure, physicochemical properties, a

representative synthetic pathway, and its critical applications in modern synthetic strategies,

such as multicomponent reactions, which accelerate the discovery of novel therapeutic agents.

Core Molecular Structure and Physicochemical
Properties
5-Bromo-4-hydroxynicotinaldehyde, with the CAS Number 1289109-05-2, is a substituted

pyridine derivative.[1][2] The core structure consists of a pyridine ring functionalized with a

formyl (aldehyde) group at the 3-position, a hydroxyl group at the 4-position, and a bromine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b2963512?utm_src=pdf-interest
https://www.benchchem.com/product/b2963512?utm_src=pdf-body
https://www.benchchem.com/product/b2963512?utm_src=pdf-body
https://www.benchchem.com/product/b2963512?utm_src=pdf-body
https://www.sigmaaldrich.com/KR/ko/product/ambeedinc/ambh58064786
https://cymitquimica.com/es/productos/10-F695561/5-bromo-4-hydroxynicotinaldehyde/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2963512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


atom at the 5-position. The name "nicotinaldehyde" specifically refers to the 3-formylpyridine

scaffold.[3][4][5]

An important structural consideration is the potential for keto-enol tautomerism. The 4-

hydroxypyridine form can exist in equilibrium with its 4-pyridone tautomer. This equilibrium can

be influenced by the solvent, pH, and temperature, which in turn affects the molecule's

reactivity and intermolecular interactions.

mol mol2 Tautomerization 
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Caption: Tautomeric forms of the core molecule.

Table 1: Physicochemical Properties of 5-Bromo-4-hydroxynicotinaldehyde

Property Value Source

CAS Number 1289109-05-2 [1][2]

Molecular Formula C₆H₄BrNO₂ [1][6]

Molecular Weight 202.01 g/mol [1][6]

IUPAC Name
5-bromo-4-

hydroxynicotinaldehyde
[1]

InChI Key
KPMMFNJPSDBZTB-

UHFFFAOYSA-N
[1][2]

Physical Form Solid [1]

Typical Purity ≥95% [1][2]

Storage Conditions
Inert atmosphere, room

temperature
[1]
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Spectroscopic and Analytical Profile
While specific experimental spectra are proprietary to manufacturers, a theoretical analysis

based on the molecule's structure allows for the prediction of its key spectroscopic features.

This is crucial for reaction monitoring and final product characterization.

Table 2: Predicted Spectroscopic Data
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Technique Feature
Expected Chemical
Shift / Wavenumber

Rationale

¹H NMR
Aldehyde Proton (-

CHO)
δ 9.5 - 10.5 ppm

Deshielded proton

adjacent to an

electron-withdrawing

carbonyl group.

Aromatic Protons δ 7.0 - 8.5 ppm

Two distinct singlets

or narrow doublets

corresponding to

protons at C2 and C6

of the pyridine ring.

Hydroxyl Proton (-OH)
δ 5.0 - 12.0 ppm

(broad)

Chemical shift is

highly dependent on

solvent, concentration,

and temperature due

to hydrogen bonding.

¹³C NMR
Carbonyl Carbon

(C=O)
δ 185 - 200 ppm

Characteristic

chemical shift for an

aldehyde carbon.

Aromatic Carbons δ 110 - 160 ppm

Six distinct signals for

the carbons of the

pyridine ring, with

shifts influenced by

the attached

functional groups.

IR Spectroscopy O-H Stretch
3200 - 3600 cm⁻¹

(broad)

Indicative of the

hydroxyl group,

broadened by

hydrogen bonding.

C=O Stretch

(Aldehyde)
1680 - 1710 cm⁻¹

Strong absorption

characteristic of an

aromatic aldehyde.
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C=C & C=N Stretches 1400 - 1600 cm⁻¹
Aromatic ring

vibrations.

Mass Spectrometry
Molecular Ion Peak

[M]⁺
m/z 201/203

A characteristic

isotopic pattern

(approx. 1:1 ratio) due

to the presence of

bromine (⁷⁹Br and

⁸¹Br).

Synthesis and Purification
The synthesis of substituted pyridines can be complex. While several routes to 5-Bromo-4-
hydroxynicotinaldehyde are conceivable, a robust and logical approach involves the selective

bromination and subsequent formylation of a suitable pyridine precursor. The following protocol

is a representative method based on established organometallic and electrophilic substitution

principles.

Experimental Protocol: A Representative Synthesis
This protocol outlines a two-step synthesis starting from 4-hydroxypyridine. The causality

behind this choice is the commercial availability of the starting material and the well-

documented regioselectivity of electrophilic substitution on the pyridine ring.

Step 1: Bromination of 4-Hydroxypyridine

In a three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-

hydroxypyridine (1.0 eq) in a suitable solvent such as glacial acetic acid.

Cool the solution to 0-5 °C using an ice bath.

Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise over 30-60 minutes,

ensuring the temperature does not exceed 10 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir for

12-18 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by carefully adding a saturated solution of sodium

thiosulfate to consume excess bromine.

Neutralize the mixture with a saturated sodium bicarbonate solution until effervescence

ceases.

The resulting precipitate, 3,5-dibromo-4-hydroxypyridine, is collected by filtration, washed

with cold water, and dried under vacuum.

Step 2: Regioselective Formylation via Lithiation-Formylation

Suspend the 3,5-dibromo-4-hydroxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a

flame-dried, three-neck flask under an inert atmosphere.

Cool the suspension to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) dropwise. The rationale for this

step is to perform a selective lithium-halogen exchange at one of the bromine positions. The

C3 position is generally more susceptible to this exchange than the C5 position.

Stir the mixture at -78 °C for 1 hour.

Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, which serves as the

formylating agent.

Maintain the temperature at -78 °C for 2 hours, then allow the reaction to warm slowly to

room temperature overnight.

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a

hexane/ethyl acetate gradient to yield pure 5-Bromo-4-hydroxynicotinaldehyde. The final

product's identity and purity should be confirmed by NMR and Mass Spectrometry.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b2963512?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2963512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: 4-Hydroxypyridine

Step 1: Bromination
Reagents: Br₂, Acetic Acid

Conditions: 0°C to RT

Intermediate:
3,5-Dibromo-4-hydroxypyridine

Step 2: Formylation
Reagents: n-BuLi, DMF
Conditions: -78°C to RT

Crude Product

Purification:
Column Chromatography

Final Product:
5-Bromo-4-hydroxynicotinaldehyde
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5-Bromo-4-hydroxynicotinaldehyde

Aldehyde Group (-CHO) Bromo Group (-Br) Hydroxy Group (-OH)

Reductive Amination ->
Substituted Amines

Wittig Reaction ->
Alkenes

Biginelli Reaction ->
Dihydropyrimidinones

Suzuki Coupling ->
Bi-aryl Compounds

Sonogashira Coupling ->
Alkynyl Pyridines

Buchwald-Hartwig ->
Arylamines

O-Alkylation ->
Ethers (e.g., Williamson)

O-Acylation ->
Esters
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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